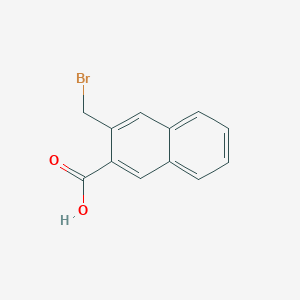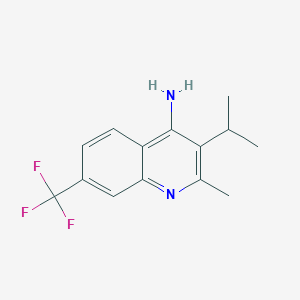![molecular formula C12H10N4O3 B11853954 2-Acetyl-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione CAS No. 80708-31-2](/img/structure/B11853954.png)
2-Acetyl-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Acetyl-5-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione is a heterocyclic compound that belongs to the class of triazoloquinoxalines. These compounds are known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties . The unique structure of this compound, which includes a triazole ring fused to a quinoxaline moiety, contributes to its wide range of applications in medicinal chemistry and other scientific fields .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-5-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione typically involves the reaction of 4-chloro-8-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the substitution process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would require optimization of reaction conditions to ensure high yields and purity of the final product .
化学反应分析
Types of Reactions
2-Acetyl-5-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoxaline derivatives.
Reduction: Reduction reactions can yield different reduced forms of the triazoloquinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like amines and thiols are used in the presence of catalysts such as K2CO3 and solvents like DMF.
Major Products
The major products formed from these reactions include various substituted triazoloquinoxaline derivatives, which exhibit different biological activities .
科学研究应用
2-Acetyl-5-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione has several scientific research applications:
作用机制
The mechanism of action of 2-Acetyl-5-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione involves its interaction with various molecular targets:
DNA Intercalation: The compound can intercalate with DNA, disrupting the replication process and leading to cell death.
Protein Binding: It can bind to specific proteins, inhibiting their function and affecting cellular pathways.
Apoptosis Induction: The compound upregulates pro-apoptotic proteins like BAX and caspase-3, while downregulating anti-apoptotic proteins like Bcl-2, leading to programmed cell death.
相似化合物的比较
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Shares a similar core structure but lacks specific substituents that confer unique properties to 2-Acetyl-5-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione.
[1,2,4]Triazolo[4,3-a]quinoxaline-1-thiol: Contains a thiol group, which alters its chemical reactivity and biological activity.
[1,2,4]Triazolo[4,3-a]quinoxaline-1,3,4-oxadiazole: Incorporates an oxadiazole ring, providing different pharmacological properties.
Uniqueness
2-Acetyl-5-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione is unique due to its specific acetyl and methyl substituents, which enhance its biological activity and make it a valuable compound for various scientific applications .
属性
CAS 编号 |
80708-31-2 |
|---|---|
分子式 |
C12H10N4O3 |
分子量 |
258.23 g/mol |
IUPAC 名称 |
2-acetyl-5-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4-dione |
InChI |
InChI=1S/C12H10N4O3/c1-7(17)16-12(19)15-9-6-4-3-5-8(9)14(2)11(18)10(15)13-16/h3-6H,1-2H3 |
InChI 键 |
YAVGNEUKUXIREM-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N1C(=O)N2C3=CC=CC=C3N(C(=O)C2=N1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



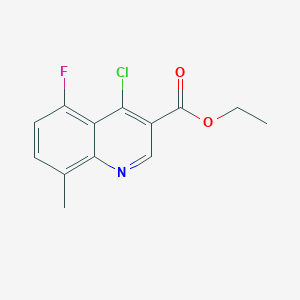
![3-Isonicotinoyl-3,9-diazaspiro[5.5]undecane](/img/structure/B11853891.png)
![Ethyl 7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B11853903.png)
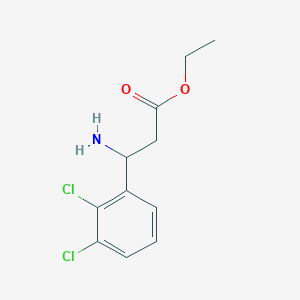
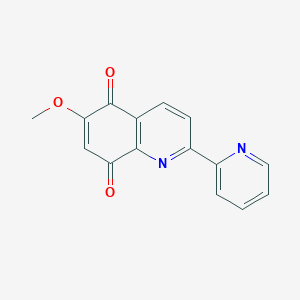

![N-Propyl-8-azaspiro[5.7]tridecane-8-carboxamide](/img/structure/B11853932.png)
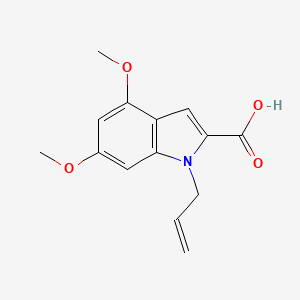


![3-Methyl-4-phenylisoxazolo[4,3-c]quinoline](/img/structure/B11853958.png)
